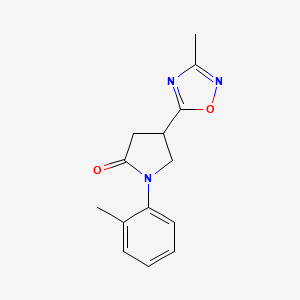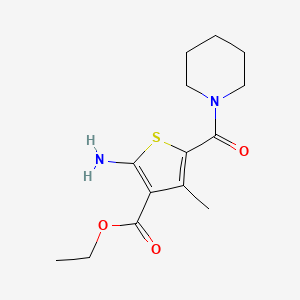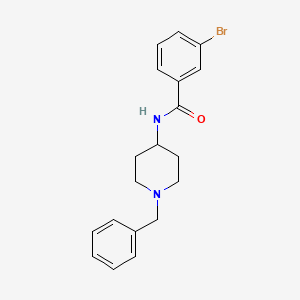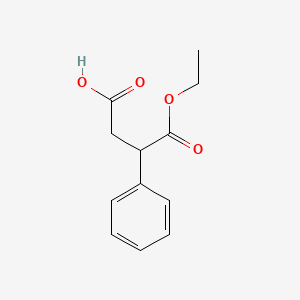
4-(3-Methyl-1,2,4-oxadiazol-5-yl)-1-(o-tolyl)pyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Methyl-1,2,4-oxadiazol-5-yl)-1-(o-tolyl)pyrrolidin-2-one, commonly known as MOTP, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. MOTP is a heterocyclic compound that belongs to the class of pyrrolidine derivatives. It has a unique chemical structure that makes it an interesting compound for scientific research.
Mécanisme D'action
The mechanism of action of MOTP is not fully understood, but studies have suggested that it inhibits the activity of the proteasome, which is responsible for the degradation of proteins. By inhibiting the proteasome, MOTP can induce apoptosis in cancer cells. Additionally, MOTP has been shown to inhibit the activity of the enzyme dipeptidyl peptidase-4 (DPP-4), which is involved in the regulation of glucose metabolism. This suggests that MOTP may have potential applications in the treatment of diabetes.
Biochemical and Physiological Effects:
Studies have shown that MOTP has various biochemical and physiological effects. In vitro studies have shown that MOTP can induce apoptosis in cancer cells by inhibiting the activity of the proteasome. Additionally, MOTP has been shown to inhibit the activity of DPP-4, which is involved in the regulation of glucose metabolism. In vivo studies have shown that MOTP can reduce tumor growth in mice. Furthermore, MOTP has been shown to have anti-inflammatory and analgesic effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using MOTP in lab experiments is its unique chemical structure, which makes it an interesting compound for scientific research. Additionally, MOTP has potential applications in various fields, including medicinal chemistry, drug discovery, and material science. However, one of the limitations of using MOTP in lab experiments is its low yield of synthesis, which can make it difficult to obtain large quantities of the compound.
Orientations Futures
There are several future directions for research on MOTP. One direction is the development of new analogs with improved pharmacological properties. Researchers can modify the chemical structure of MOTP to create analogs that are more potent and selective in their activity. Another direction is the investigation of the mechanism of action of MOTP. Further studies are needed to fully understand how MOTP inhibits the activity of the proteasome and DPP-4. Additionally, future research can explore the potential applications of MOTP in other areas, such as neurodegenerative diseases and infectious diseases.
Méthodes De Synthèse
The synthesis of MOTP involves the reaction of 3-methyl-1,2,4-oxadiazole-5-carboxylic acid with o-toluidine in the presence of a coupling agent such as N,N'-carbonyldiimidazole (CDI). The reaction takes place in a solvent such as dichloromethane or acetonitrile, and the product is obtained after purification by column chromatography. The yield of MOTP synthesis is around 50-60%.
Applications De Recherche Scientifique
MOTP has potential applications in various scientific fields, including medicinal chemistry, drug discovery, and material science. In medicinal chemistry, MOTP has been studied for its potential as an anti-cancer agent. Studies have shown that MOTP can induce apoptosis in cancer cells by inhibiting the activity of the proteasome, which is responsible for the degradation of proteins. In drug discovery, MOTP has been used as a scaffold for the development of new drugs. Researchers have modified the chemical structure of MOTP to create analogs with improved pharmacological properties. In material science, MOTP has been used as a building block for the synthesis of new materials with unique properties.
Propriétés
IUPAC Name |
4-(3-methyl-1,2,4-oxadiazol-5-yl)-1-(2-methylphenyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2/c1-9-5-3-4-6-12(9)17-8-11(7-13(17)18)14-15-10(2)16-19-14/h3-6,11H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTMKXKWQTWVAHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CC(CC2=O)C3=NC(=NO3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Methyl-1,2,4-oxadiazol-5-yl)-1-(2-methylphenyl)pyrrolidin-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Propanoic acid, 2-[[4-cyclohexyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio]-2-methyl-, hydrazide](/img/structure/B2966069.png)

amine](/img/structure/B2966071.png)
![6-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2966074.png)



![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]sulfanylacetic acid](/img/structure/B2966082.png)
![Methyl 3-[(4-Methoxyphenyl)amino]propanoate](/img/structure/B2966084.png)
![N-(2-methylphenyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]propanamide](/img/structure/B2966085.png)
![8-(3-Chloro-4-methylphenyl)-3-ethyl-1-methyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione](/img/structure/B2966088.png)
